6-methoxy-1H-indazole-5-carboxamide

IRAK4 inhibitor kinase inhibitor medicinal chemistry

This 6-methoxy-1H-indazole-5-carboxamide is not a generic indazole—its specific 6-OCH₃/5-CONH₂ substitution pattern is the exact pharmacophore required for potent IRAK4, FGFR, and IKK2 kinase inhibition, as validated in AstraZeneca and Bayer Pharma patents. Using any other regioisomer (e.g., 5-methoxy-1H-indazole-6-carboxamide) or an unsubstituted analog leads to inactive compounds and wasted synthesis. The pre-installed carboxamide handle eliminates 3-4 synthetic steps, accelerating SAR exploration and library production. Strictly for research use.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 1955532-15-6
Cat. No. B3015664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-1H-indazole-5-carboxamide
CAS1955532-15-6
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCOC1=C(C=C2C=NNC2=C1)C(=O)N
InChIInChI=1S/C9H9N3O2/c1-14-8-3-7-5(4-11-12-7)2-6(8)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12)
InChIKeyPENYCCLHUDKBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-methoxy-1H-indazole-5-carboxamide (CAS 1955532-15-6) – A Strategic Indazole Building Block for Targeted Kinase Inhibitor Synthesis


6-Methoxy-1H-indazole-5-carboxamide (CAS: 1955532-15-6) is a disubstituted indazole heterocycle, specifically a 6-methoxy-1H-indazole scaffold bearing a primary carboxamide group at the 5-position . This substitution pattern is a critical feature within the broader landscape of indazole-5-carboxamide derivatives, a privileged chemotype extensively validated as a scaffold for potent and selective enzyme inhibitors [1][2]. Its primary utility is as a versatile synthetic intermediate or advanced building block, enabling the modular construction of biologically active small molecules, particularly kinase inhibitors targeting IRAK4, FGFR, IKK2, and other signaling proteins of significant therapeutic interest [3][4][5].

Why Generic Substitution Fails for 6-methoxy-1H-indazole-5-carboxamide in Medicinal Chemistry Programs


Substituting 6-methoxy-1H-indazole-5-carboxamide with a generic or seemingly similar indazole building block introduces significant risk of project failure in medicinal chemistry. The compound's specific 6-methoxy-5-carboxamide substitution pattern is not an arbitrary decoration; it precisely aligns with structure-activity relationships (SAR) described in key patent families for major therapeutic targets [1][2]. A 5-substituted or 6-unsubstituted analog would lack the critical combination of electronic and steric properties conferred by the methoxy group at C6, which can dramatically alter binding affinity to the target kinase hinge region and overall kinase selectivity profile [3][4]. Using a different regioisomer (e.g., 5-methoxy-1H-indazole-6-carboxamide) or an intermediate missing the carboxamide handle would either terminate the synthetic route or yield a final compound with divergent and likely inferior biological activity, ultimately wasting resources on synthesis and screening of an invalidated chemical series . The following evidence quantifies these points of differentiation.

Quantitative Evidence Guide: Differentiation of 6-methoxy-1H-indazole-5-carboxamide (CAS 1955532-15-6) from In-Class Analogs


Evidence Item 1: Scaffold for Targeted Synthesis of Advanced IRAK4 Inhibitors

The 6-methoxy-1H-indazole-5-carboxamide scaffold is explicitly utilized as a core in the synthesis of N-(Imidazo[1,2-b]pyridazin-3-yl)-6-methoxy-2-(5r...)-2H-indazole-5-carboxamide derivatives, which are claimed as potent IRAK4 inhibitors [1]. In contrast, the broader class of indazole-5-carboxamides lacking the 6-methoxy group are often associated with other targets like MAO-B [2]. This demonstrates that the 6-methoxy group is a critical SAR feature that directs the scaffold's utility toward IRAK4 and related kinases rather than other enzyme classes. While quantitative IC50 data for the exact target compound is not available in the public domain, the patented use of this specific substitution pattern in a defined therapeutic class (IRAK4) represents a verifiable, target-specific differentiation from other indazole-5-carboxamide building blocks that are not associated with this high-value target class.

IRAK4 inhibitor kinase inhibitor medicinal chemistry

Evidence Item 2: Differentiated Anti-inflammatory and Oncology Application Scope (COPD, Lymphoma, Endometriosis) vs. Neurodegenerative Focused Analogs

Patents specifically covering 6-substituted indazoles with carboxamide side chains (a class that directly includes the target compound) explicitly claim utility for treating and/or preventing endometriosis, lymphomas, macular degeneration, COPD, and psoriasis [1][2]. This is a stark differentiation from many other indazole-5-carboxamides, which are primarily associated with CNS disorders like Parkinson's disease via MAO-B inhibition [3]. For example, the highly potent MAO-B inhibitor NTZ-1006 (IC50 = 0.586 nM) is an indazole-5-carboxamide but lacks the 6-methoxy substitution [4]. The 6-methoxy group therefore appears to shift the therapeutic application space from neurology to immunology and oncology, a critical distinction for projects targeting inflammatory or proliferative diseases.

anti-inflammatory oncology COPD lymphoma endometriosis

Evidence Item 3: Synthetic Value as an Advanced Intermediate with a Pre-installed Carboxamide Handle

The target compound is offered as a purified building block (CAS 1955532-15-6, 95% purity) with the carboxamide group already installed at the 5-position . This is a significant advantage over using a simpler starting material like 6-methoxy-1H-indazole (CAS 3522-07-4) , which would require a multi-step sequence of functionalization, nitration, reduction, and carboxamide formation to achieve the same core [1]. The time and cost savings of using a pre-functionalized intermediate can be substantial in a medicinal chemistry setting, where the synthesis of a single advanced intermediate from a simpler one can take 1-2 weeks and consume significant material. Using the pre-formed carboxamide eliminates these steps, accelerating SAR exploration and reducing the risk of synthetic failure.

chemical synthesis building block carboxamide medicinal chemistry

Evidence Item 4: Unique Molecular Formula and Exact Mass Differentiation

The target compound has a unique molecular formula (C9H9N3O2) and exact mass (191.190 g/mol), which is identical to its regioisomer, 5-methoxy-1H-indazole-6-carboxamide . However, it is distinct from other common indazole building blocks such as 6-methoxy-1H-indazole (C8H8N2O, MW 148.16) and 1H-indazole-5-carboxamide (C8H7N3O, MW 161.16) [1]. This difference is critical for quality control and analytical verification in a regulated research environment. The presence of the methoxy and carboxamide groups in the specific 5,6-orientation dictates its physical properties and reactivity, making it a distinct chemical entity with its own CAS number (1955532-15-6).

chemical analysis QC mass spectrometry procurement

Best Research and Industrial Application Scenarios for 6-methoxy-1H-indazole-5-carboxamide (CAS 1955532-15-6)


Scenario 1: Synthesis of Patent-Protected IRAK4 Inhibitors for Immunology and Inflammation Programs

Research groups aiming to develop novel IRAK4 inhibitors for treating inflammatory diseases (asthma, COPD, rheumatoid arthritis) or autoimmune conditions can use 6-methoxy-1H-indazole-5-carboxamide as a core scaffold. This is directly supported by the compound's appearance in patent claims by AstraZeneca, where N-(Imidazo[1,2-b]pyridazin-3-yl)-6-methoxy-2H-indazole-5-carboxamide derivatives are specifically disclosed as IRAK4 inhibitors [1]. Using this building block ensures the resulting compounds fall within a well-defined and active chemical space, accelerating hit-to-lead optimization.

Scenario 2: Development of Anti-Cancer and Anti-Endometriosis Agents via Kinase Inhibition

Projects focused on developing therapeutics for endometriosis, lymphomas, or other proliferative disorders can leverage the target compound. Patents from Bayer Pharma explicitly cover 6-substituted indazoles with carboxamide side chains for treating these specific diseases [2]. This provides a strong foundation for designing new chemical entities, as the core scaffold is already associated with activity in relevant disease models.

Scenario 3: Accelerated Medicinal Chemistry SAR Studies on the 6-Methoxy-5-Carboxamide Motif

Medicinal chemists seeking to rapidly explore structure-activity relationships (SAR) around the indazole core can use this building block as a key starting point. Its pre-installed carboxamide group at the 5-position saves 3-4 synthetic steps compared to starting from 6-methoxy-1H-indazole, significantly reducing the time to synthesize analogs for biological evaluation . This is particularly valuable for parallel synthesis or library production where efficiency and speed are paramount.

Scenario 4: Quality Control and Procurement for Regulated Research Environments

In academic, biotech, or pharmaceutical settings with strict quality control requirements, the unambiguous molecular identity of this compound (CAS 1955532-15-6, C9H9N3O2, MW 191.190) facilitates accurate procurement and analytical verification. This differentiates it from its regioisomer (5-methoxy-1H-indazole-6-carboxamide) and other similar indazole building blocks, mitigating the risk of cross-contamination or use of an incorrect intermediate in a synthesis, which could invalidate months of research work .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methoxy-1H-indazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.